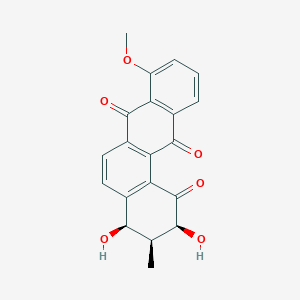

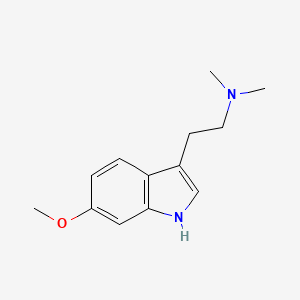

![molecular formula C17H11Cl2F2N3O B3025776 [1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone CAS No. 2410550-31-9](/img/structure/B3025776.png)

[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone

Descripción general

Descripción

PDE4B inhibitor is an inhibitor of phosphodiesterase 4B (PDE4B; IC50 = 140 nM). It is selective for PDE4B over a panel of 20 PDE isoforms and a panel of 39 CNS receptors at 10 µM but does inhibit the activity of PDE4C1, PDE3B, the serotonin (5-HT) receptor subtype 5-HT2C, and sigma-2 (σ2) receptors by greater than 50%.1 PDE4B inhibitor (1 µM) decreases LPS- or Pam3Cys-induced production of TNF-α in mouse bone marrow-derived macrophages (BMDMs). It reduces cocaine self-administration and the progressive ratio breakpoint in mice when administered at a dose of 5 mg/kg.

Aplicaciones Científicas De Investigación

Inflammatory Skin Diseases

Chronic inflammatory skin conditions, such as atopic dermatitis (AD) and psoriasis, affect a significant portion of the global population. PDE4B inhibitors have been approved for both oral and topical use in treating these conditions. Specifically, selective PDE4B/D inhibitors (such as nerandomilast, zatolmilast, orismilast, and PF-07038124) are currently in late-stage clinical trials. These inhibitors target short isoforms of PDE4B/D, particularly PDE4B2 and PDE4D1/D2, which play critical roles in achieving anti-inflammatory effects. By selectively blocking these isoforms, these inhibitors may offer higher efficacy compared to less selective pan-PDE4 inhibitors .

Pulmonary Fibrosis

PDE4B inhibition has emerged as a potential strategy for treating pulmonary fibrosis. By increasing intracellular levels of cyclic adenosine monophosphate (cAMP), PDE4 inhibitors modulate inflammatory and immune responses. Reducing the release of pro-inflammatory mediators and inhibiting the recruitment of inflammatory cells may help mitigate fibrotic processes in the lungs .

Propiedades

IUPAC Name |

[1-(3,4-dichlorophenyl)pyrrolo[2,3-b]pyridin-2-yl]-(3,3-difluoroazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F2N3O/c18-12-4-3-11(7-13(12)19)24-14(6-10-2-1-5-22-15(10)24)16(25)23-8-17(20,21)9-23/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEUSIGJVMRCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(N2C4=CC(=C(C=C4)Cl)Cl)N=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of methanone?

A1: methanone acts as a selective inhibitor of PDE4B []. PDE4B is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular signaling molecule involved in various physiological processes, including inflammatory responses. By inhibiting PDE4B, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels [].

Q2: What are the downstream consequences of increased cAMP levels due to PDE4B inhibition?

A2: Increased cAMP levels can have diverse downstream effects depending on the cell type and context. In immune cells like macrophages, elevated cAMP is associated with reduced production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), thereby contributing to an anti-inflammatory effect [, ].

Q3: Why is selective inhibition of PDE4B desirable over non-selective PDE4 inhibition?

A3: While all PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) degrade cAMP, the PDE4D subtype is strongly linked to the adverse effect of emesis (nausea and vomiting) often observed with non-selective PDE4 inhibitors [, , , ]. Selective inhibition of PDE4B aims to achieve therapeutic benefits, particularly in inflammatory conditions, while minimizing these undesirable side effects [, , , ].

Q4: What is the molecular formula and weight of methanone?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of this specific compound.

Q5: Is there any spectroscopic data available for methanone?

A5: The research papers provided do not include detailed spectroscopic data for this compound.

Q6: How has computational chemistry been employed in the study of methanone and related PDE4B inhibitors?

A6: Computational techniques, including molecular docking and pharmacophore modeling, are frequently used in PDE4B inhibitor research [, , , , , ]. These methods help predict binding interactions between potential inhibitors and the PDE4B enzyme active site. This information aids in understanding inhibitor selectivity for PDE4B over other subtypes, like PDE4D, and guides the design of novel inhibitors with improved potency and selectivity [, ].

Q7: Have any quantitative structure-activity relationship (QSAR) models been developed for PDE4B inhibitors?

A7: Yes, QSAR studies have been conducted on various classes of PDE4B inhibitors, including 2-arylpyrimidines and s-triazines [, ]. These models analyze the relationship between the chemical structure of inhibitors and their biological activity. This information is crucial for identifying key structural features that contribute to potency and selectivity, ultimately guiding the development of more effective PDE4B inhibitors [].

Q8: What in vitro models have been used to study the effects of PDE4B inhibitors?

A9: Cell-based assays using various cell lines, including macrophages (e.g., RAW 264.7 cells) and human airway epithelial cells, are commonly employed [, , ]. These models allow researchers to investigate the impact of PDE4B inhibitors on inflammatory responses, such as the production of cytokines like TNF-α, at a cellular level [, ].

Q9: What animal models have been utilized to evaluate the efficacy of PDE4B inhibitors?

A10: Rodent models, particularly mice, are frequently used to assess the in vivo effects of PDE4B inhibitors in various disease contexts. For example, studies have investigated their potential in models of alcoholic liver disease, atopic dermatitis, pulmonary fibrosis, and spinal cord injury [, , , , ]. These models help to understand the therapeutic potential and limitations of PDE4B inhibitors in a living organism.

Q13: What are the future directions for research on methanone and other PDE4B inhibitors?

A10: Future research will likely focus on several areas, including:

- Further optimization of PDE4B selectivity to minimize off-target effects and improve the safety profile [, ].

- Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of PDE4B inhibitors to specific tissues or cells [].

- Conducting more extensive preclinical and clinical studies to fully elucidate the therapeutic potential of PDE4B inhibitors in various diseases [, , ].

- Identifying biomarkers that can predict treatment response, monitor efficacy, and identify potential adverse events early on [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

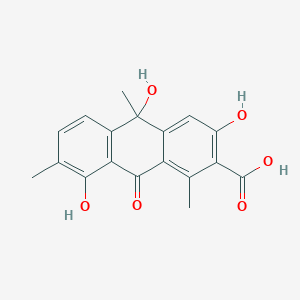

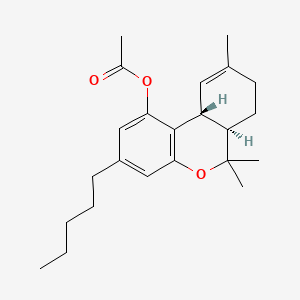

![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)

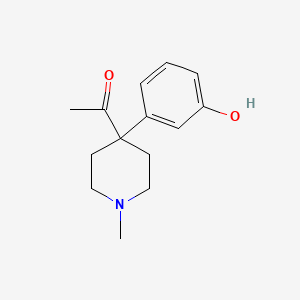

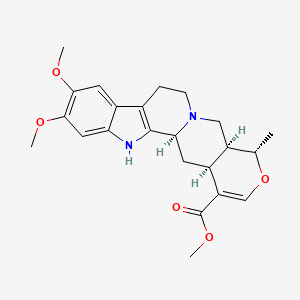

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)

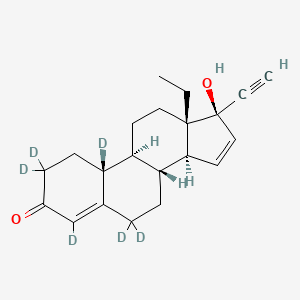

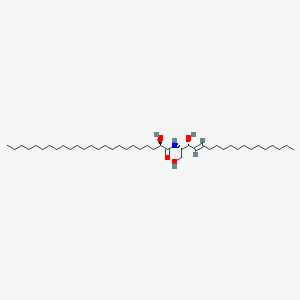

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)

![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)